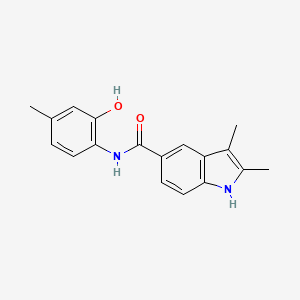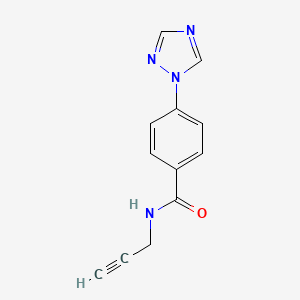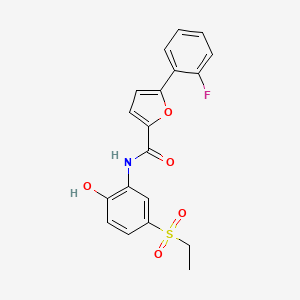
N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide, also known as JNJ-54861911, is a novel small-molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a protease that plays a critical role in the production of beta-amyloid peptides, which are the main components of amyloid plaques in the brains of Alzheimer's disease patients. Inhibiting BACE1 activity is thus considered a promising therapeutic approach for the treatment of Alzheimer's disease.
作用机制
N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide selectively inhibits BACE1 activity by binding to the active site of the enzyme. This prevents the cleavage of amyloid precursor protein, which in turn reduces the production of beta-amyloid peptides. Beta-amyloid peptides are known to aggregate and form amyloid plaques in the brains of Alzheimer's disease patients, which are believed to contribute to the neurodegeneration and cognitive decline associated with the disease.
Biochemical and Physiological Effects:
In addition to reducing beta-amyloid production, N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide has been shown to have other biochemical and physiological effects in preclinical models. These include reducing neuroinflammation, improving synaptic plasticity, and enhancing neurogenesis. These effects may contribute to the cognitive benefits observed with N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide treatment in Alzheimer's disease models.
实验室实验的优点和局限性
One advantage of N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide is its high selectivity for BACE1, which reduces the risk of off-target effects. Another advantage is its good pharmacokinetic properties, which allow for effective brain penetration and low toxicity. However, one limitation of N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide is its relatively low potency, which may limit its efficacy in clinical settings. Another limitation is the lack of long-term safety data, which is a concern for any new therapeutic agent.
未来方向
There are several future directions for research on N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide and related BACE1 inhibitors. One direction is to further optimize the potency and pharmacokinetic properties of these compounds to improve their efficacy in clinical settings. Another direction is to investigate the potential of BACE1 inhibitors for the prevention of Alzheimer's disease in at-risk populations. Finally, there is a need for long-term safety studies to ensure the safety of these agents for chronic use in Alzheimer's disease patients.
合成方法
The synthesis of N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 2,3-dimethyl-1H-indole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-hydroxy-4-methylphenylamine to yield the target compound. The overall yield of the synthesis is about 15%.
科学研究应用
N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide has been extensively studied in preclinical models of Alzheimer's disease, including transgenic mouse models and cultured human neurons. These studies have demonstrated that N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide effectively reduces the production of beta-amyloid peptides in the brain and improves cognitive function in Alzheimer's disease models. N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide has also been shown to have good pharmacokinetic properties, with high brain penetration and low toxicity.
属性
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-10-4-6-16(17(21)8-10)20-18(22)13-5-7-15-14(9-13)11(2)12(3)19-15/h4-9,19,21H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGICIROCZIELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC(=C3C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide](/img/structure/B7545536.png)
![N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7545541.png)

![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)

![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B7545572.png)



![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)

![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)

